molecular formula C9H16ClNO2 B2743723 Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride CAS No. 2155852-90-5

Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride

Cat. No. B2743723
CAS RN: 2155852-90-5
M. Wt: 205.68
InChI Key: OONHXIROTJCBLU-UHFFFAOYSA-N
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Description

“Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2155852-90-5 . It has a molecular weight of 205.68 . The IUPAC name for this compound is “methyl 6-azaspiro [3.4]octane-8-carboxylate hydrochloride” and its InChI Code is 1S/C9H15NO2.ClH/c1-12-8(11)7-5-10-6-9(7)3-2-4-9;/h7,10H,2-6H2,1H3;1H .


Molecular Structure Analysis

The molecular structure of “Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride” can be represented by the InChI Code: 1S/C9H15NO2.ClH/c1-12-8(11)7-5-10-6-9(7)3-2-4-9;/h7,10H,2-6H2,1H3;1H .


Physical And Chemical Properties Analysis

“Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Organic Synthesis and Peptide Building Blocks

Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride serves as a crucial intermediate in organic synthesis, particularly in the construction of complex molecules and peptides. For example, Suter et al. (2000) demonstrated its use in the synthesis of novel dipeptide synthons, contributing to advancements in peptide synthesis techniques. The compound's utility is highlighted by its ability to undergo expected reactions with carboxylic acids and thioacids, facilitating the preparation of nonapeptides analogous to antibiotics, showcasing its potential as a versatile dipeptide building block (Suter, Stoykova, Linden, & Heimgartner, 2000).

Drug Discovery and Medicinal Chemistry

In drug discovery, Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride has been identified as a key scaffold in developing selective histamine-3 receptor (H3R) antagonists. Brown et al. (2014) discovered a new series of H3R antagonists based on the azaspiro[2.5]octane carboxamide scaffold, exhibiting nanomolar potency and selectivity, with promising in vivo efficacy in cognition models (Brown et al., 2014). This highlights the compound's significance in developing therapeutics for neurological disorders.

Chemical Reactions and Molecular Structures

Research by Molchanov et al. (2003) explores the reaction of Methyl 6-azaspiro[3.4]octane-8-carboxylate derivatives with iodinating agents, providing insights into chemical reactivity and the formation of iodinated products. Such studies contribute to understanding the reactivity patterns of spirocyclic compounds and their derivatives, enriching the knowledge base for chemical synthesis and modification (Molchanov, Stepakov, Boitsov, Kopf, & Kostikov, 2003).

Safety and Hazards

The safety information for “Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 6-azaspiro[3.4]octane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-5-10-6-9(7)3-2-4-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONHXIROTJCBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC12CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride

CAS RN

2155852-90-5
Record name methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride
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